molecular formula C12H14N2O2S B1305185 Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate CAS No. 61325-23-3

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B1305185
CAS No.: 61325-23-3
M. Wt: 250.32 g/mol
InChI Key: MZNQGWQFHCDTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: is a synthetic compound with the molecular formula C12H14N2O2S It is a heterocyclic compound that contains a thiophene ring, an aniline group, and a carboxylate ester

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the specific safety and hazard information for “Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate” is not available in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2-aminoaniline with a thiophene derivative under specific conditions. One common method involves the condensation of 2-aminoaniline with a thiophene-3-carboxylate ester in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Methyl 2-amino-4-methyl-3-thiophenecarboxylate
  • Methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate
  • Ethyl 2-(4-hydroxybenzoyl)amino-4,5-dimethyl-3-thiophenecarboxylate

Comparison: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both an aniline group and a thiophene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-12(15)8-6-17-7-11(8)14-10-5-3-2-4-9(10)13/h2-5,14H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNQGWQFHCDTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384828
Record name methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-23-3
Record name methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.